molecular formula C11H8N2O4 B12013164 methyl (2E)-2-cyano-3-(3-nitrophenyl)-2-propenoate

methyl (2E)-2-cyano-3-(3-nitrophenyl)-2-propenoate

Cat. No.: B12013164
M. Wt: 232.19 g/mol
InChI Key: FYSGZDRJAPWWTK-WEVVVXLNSA-N
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Description

Methyl (2E)-2-cyano-3-(3-nitrophenyl)-2-propenoate is an organic compound known for its unique structural properties and reactivity It features a cyano group, a nitrophenyl group, and a propenoate moiety, making it a versatile intermediate in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (2E)-2-cyano-3-(3-nitrophenyl)-2-propenoate typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting methyl cyanoacetate with 3-nitrobenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in an organic solvent like ethanol or methanol under reflux conditions to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions: Methyl (2E)-2-cyano-3-(3-nitrophenyl)-2-propenoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The cyano group can be reduced to an amine using reagents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Amines, alcohols, and appropriate solvents.

Major Products Formed:

    Reduction of the nitro group: 3-amino derivative.

    Reduction of the cyano group: Corresponding amine.

    Substitution of the ester group: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

Methyl (2E)-2-cyano-3-(3-nitrophenyl)-2-propenoate has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: It is used in the development of bioactive molecules and as a probe in biochemical studies.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl (2E)-2-cyano-3-(3-nitrophenyl)-2-propenoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyano group can also participate in nucleophilic addition reactions, further contributing to its reactivity and potential biological activity.

Comparison with Similar Compounds

  • Methyl (2E)-3-(4-chloro-3-nitrophenyl)acrylate
  • (2E)-2-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propenoic acid

Comparison: Methyl (2E)-2-cyano-3-(3-nitrophenyl)-2-propenoate is unique due to the presence of both cyano and nitro groups, which confer distinct reactivity and potential applications. In contrast, similar compounds may lack one of these functional groups, resulting in different chemical and biological properties. For example, methyl (2E)-3-(4-chloro-3-nitrophenyl)acrylate contains a chloro group instead of a cyano group, leading to variations in reactivity and applications.

Properties

Molecular Formula

C11H8N2O4

Molecular Weight

232.19 g/mol

IUPAC Name

methyl (E)-2-cyano-3-(3-nitrophenyl)prop-2-enoate

InChI

InChI=1S/C11H8N2O4/c1-17-11(14)9(7-12)5-8-3-2-4-10(6-8)13(15)16/h2-6H,1H3/b9-5+

InChI Key

FYSGZDRJAPWWTK-WEVVVXLNSA-N

Isomeric SMILES

COC(=O)/C(=C/C1=CC(=CC=C1)[N+](=O)[O-])/C#N

Canonical SMILES

COC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C#N

Origin of Product

United States

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